Tinengotinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tinengotinib, also known as TT-00420, is a novel spectrum-selective small-molecule kinase inhibitor. It has shown significant activity against various types of cancer, particularly triple-negative breast cancer. This compound inhibits multiple kinases, including Aurora A and B, fibroblast growth factor receptors 1, 2, and 3, vascular endothelial growth factor receptors, Janus kinase 1 and 2, and colony-stimulating factor 1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tinengotinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Tinengotinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and pharmacokinetic properties .

Scientific Research Applications

Tinengotinib has a wide range of scientific research applications, including:

Chemistry: this compound serves as a valuable tool in studying kinase inhibition and developing new kinase inhibitors.

Biology: It is used to investigate the role of kinases in cellular processes and disease mechanisms.

Medicine: this compound is being explored as a therapeutic agent for various cancers, including triple-negative breast cancer, cholangiocarcinoma, and prostate cancer. .

Mechanism of Action

Tinengotinib exerts its effects by inhibiting multiple kinases involved in critical cellular processes. The primary targets include Aurora A and B kinases, which play essential roles in cell division and proliferation. By inhibiting these kinases, this compound disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, it inhibits fibroblast growth factor receptors, vascular endothelial growth factor receptors, Janus kinase 1 and 2, and colony-stimulating factor 1 receptor, contributing to its anti-angiogenic and immunomodulatory effects .

Comparison with Similar Compounds

Nintedanib: Another kinase inhibitor with anti-angiogenic properties.

Erdafitinib: A fibroblast growth factor receptor inhibitor used in cancer therapy.

Pemigatinib: Targets fibroblast growth factor receptors and is used for treating cholangiocarcinoma.

Uniqueness of Tinengotinib: this compound’s uniqueness lies in its spectrum-selective inhibition of multiple kinases, allowing it to target various pathways involved in cancer progression. This broad-spectrum activity makes it a versatile and potent therapeutic agent compared to other kinase inhibitors that may have more limited targets .

Biological Activity

Tinengotinib (TT-00420) is a novel multi-kinase inhibitor that has garnered attention for its potential therapeutic applications, particularly in treating various solid tumors, including triple-negative breast cancer (TNBC) and cholangiocarcinoma. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in preclinical and clinical studies, and future implications for cancer treatment.

This compound primarily targets several key kinases involved in critical cellular processes such as proliferation, angiogenesis, and immune response. Its spectrum-selective activity includes:

- Aurora Kinases A and B : Essential for mitosis, inhibition of these kinases leads to cell cycle arrest.

- Fibroblast Growth Factor Receptors (FGFRs 1-3) : Inhibition affects angiogenesis and tumor growth.

- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Targeting these receptors disrupts blood vessel formation.

- Janus Kinases (JAK1/2) : Involved in immune signaling pathways.

The combination of these actions results in significant anti-tumor effects across various cancer models.

Efficacy in Cancer Models

In vitro studies demonstrated that this compound selectively inhibits TNBC cell lines while sparing luminal breast cancer cells. For instance, treatment with this compound led to a dose-dependent downregulation of genes critical for TNBC cell growth, such as MYC, EGFR, and TWIST1 .

Table 1: Inhibition Profile of this compound Against Various Kinases

| Kinase Type | Kinase Target | Inhibition Effect |

|---|---|---|

| Mitosis | Aurora A/B | Strong |

| Angiogenesis | FGFR1/2/3 | Strong |

| Tumor Proliferation | JAK1/2 | Moderate |

| Immune Activity | CSF1R | Moderate |

In xenograft models using TNBC and cholangiocarcinoma cells, this compound demonstrated significant tumor growth inhibition compared to controls . The drug's ability to induce cell cycle arrest was confirmed through FACS analysis, showing G2-M phase arrest in treated cells .

Phase I Trials

The first-in-human Phase I study evaluated this compound's safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. A total of 48 patients were enrolled, with the maximum tolerated dose not reached; the recommended dose for expansion was established at 12 mg daily. Notably:

- Adverse Events : The most common treatment-related adverse events included hypertension (50%) and palmar-plantar erythrodysesthesia syndrome (29.2%) .

- Efficacy Outcomes : Among the response-evaluable patients, 30.2% achieved a partial response or stable disease lasting over 24 weeks. Specific responses were noted in patients with FGFR2 mutations/fusions and hormone receptor-positive breast cancers .

Table 2: Efficacy Results from Phase I Study

| Tumor Type | Partial Response (%) | Stable Disease (%) |

|---|---|---|

| FGFR2 Mutated Cholangiocarcinoma | 36.4 | 9.1 |

| Hormone Receptor Positive Breast Cancer | 66.7 | 33.3 |

| Triple-Negative Breast Cancer | 20.0 | 20.0 |

Future Directions

Given its promising results in early-phase trials, further investigations into this compound are warranted. A Phase III trial is currently underway to evaluate its efficacy against physician's choice treatment in patients with FGFR-altered cholangiocarcinoma . The outcomes of these studies could solidify this compound's role as a significant player in the treatment landscape for difficult-to-treat cancers.

Properties

CAS No. |

2230490-29-4 |

|---|---|

Molecular Formula |

C20H19ClN6O |

Molecular Weight |

394.9 g/mol |

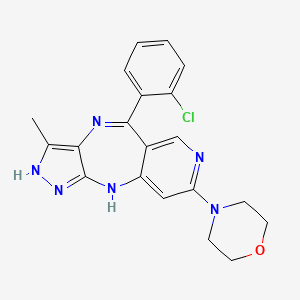

IUPAC Name |

4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3,6,8,10,12-hexaen-13-yl]morpholine |

InChI |

InChI=1S/C20H19ClN6O/c1-12-18-20(26-25-12)23-16-10-17(27-6-8-28-9-7-27)22-11-14(16)19(24-18)13-4-2-3-5-15(13)21/h2-5,10-11H,6-9H2,1H3,(H2,23,25,26) |

InChI Key |

DQFCVOOFMXEPOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1)NC3=CC(=NC=C3C(=N2)C4=CC=CC=C4Cl)N5CCOCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.